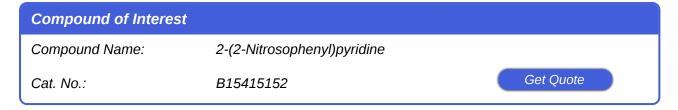


An In-depth Technical Guide to Nifedipine Nitrosophenylpyridine Analog

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Nifedipine Nitrosophenylpyridine Analog, a key reference standard in the pharmaceutical analysis of Nifedipine. This document outlines its chemical identity, analytical data, probable synthetic route, and its role in quality control, alongside a discussion of the relevant biological signaling pathways associated with the parent compound, Nifedipine.

Chemical Identity and Properties

The Nifedipine Nitrosophenylpyridine Analog is chemically known as Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. It is a crucial impurity and reference material used in the quality assessment of Nifedipine, a widely used calcium channel blocker.

Table 1: Chemical and Physical Data for Nifedipine Nitrosophenylpyridine Analog



Parameter	Value
IUPAC Name	Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate[1][2][3]
CAS Number	50428-14-3[1][2][4][5][6][7]
Molecular Formula	C17H16N2O5[1][4][5]
Molecular Weight	328.32 g/mol [1][2][4][5]
Synonyms	Nifedipine EP Impurity B, Dehydronitroso Nifedipine, Dimethyl 4-(2-nitrosophenyl)-2,6- dimethylpyridine-3,5-dicarboxylate[1][3][6][7]
Appearance	Powder[1]
Solubility	Soluble in DMSO and Methanol[1][3]

Experimental Protocols

Probable Synthesis: Hantzsch Pyridine Synthesis

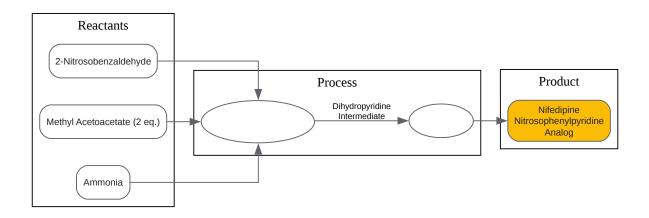
While a specific, detailed experimental protocol for the synthesis of the Nifedipine Nitrosophenylpyridine Analog is not readily available in public literature, its structure strongly suggests it is synthesized via the Hantzsch pyridine synthesis. This is a multi-component reaction that is the classical method for preparing dihydropyridines and pyridines.[5][7][8][9]

General Hantzsch Synthesis Protocol:

- Condensation: An aldehyde (in this case, 2-nitrosobenzaldehyde) is condensed with two
 equivalents of a β-ketoester (methyl acetoacetate) in the presence of a nitrogen donor,
 typically ammonia or ammonium acetate.
- Cyclization: The intermediate products then cyclize to form a dihydropyridine ring.
- Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative. In the case of the Nifedipine Nitrosophenylpyridine Analog, the pyridine ring is already in its oxidized aromatic state.



The reaction is typically carried out in a suitable solvent, such as a lower alcohol (e.g., methanol or ethanol), and may require heating. The final product is then isolated and purified using standard techniques like recrystallization or chromatography.



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Caption: Hantzsch synthesis workflow for the Nifedipine analog.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The Nifedipine Nitrosophenylpyridine Analog is primarily used as a reference standard to identify and quantify impurities in Nifedipine drug substances and products. A typical HPLC method for this purpose is outlined below.

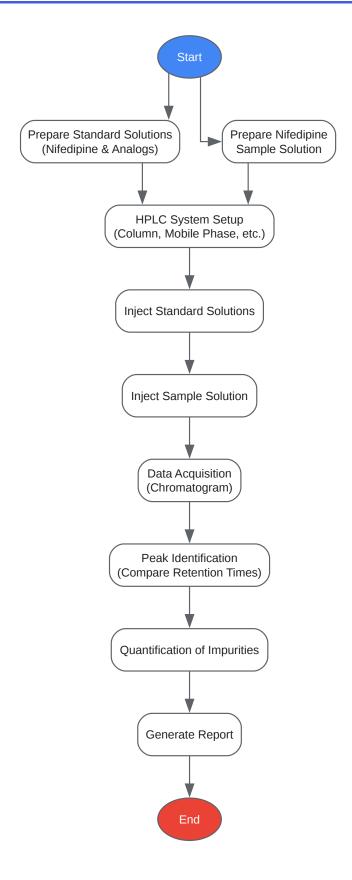
Table 2: Example HPLC Parameters for Nifedipine Impurity Profiling



Parameter	Condition
Instrument	High-Performance Liquid Chromatograph with UV detector
Column	C18, 5 µm, 4.6 mm x 250 mm (or equivalent)
Mobile Phase	Acetonitrile, Methanol, and Water (e.g., 20:30:50 v/v/v)[10][11]
Flow Rate	1.0 mL/min[10][11]
Detection Wavelength	235 nm[10][11]
Column Temperature	30 °C[10]
Injection Volume	50 μL[10]
Standard Preparation	A solution of Nifedipine Nitrosophenylpyridine Analog of known concentration (e.g., 0.6 μg/mL) is prepared in the mobile phase.[12]
Sample Preparation	The Nifedipine sample is dissolved in the mobile phase to a known concentration.

Workflow for HPLC Analysis:





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Caption: General workflow for HPLC analysis of Nifedipine impurities.



Biological Context: Nifedipine Signaling Pathways

While the specific biological activity of the Nifedipine Nitrosophenylpyridine Analog is not extensively studied, its structural similarity to Nifedipine suggests that any biological effects would likely involve the same pathways. Nifedipine is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels.[13] Its mechanism of action and downstream effects involve several key signaling pathways.

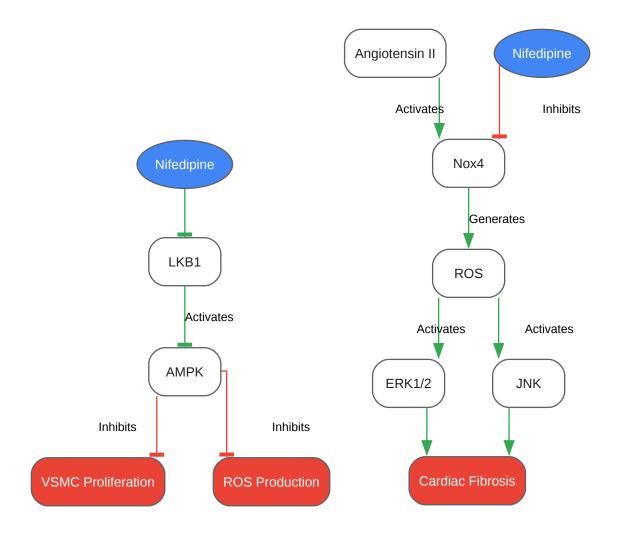
L-type Calcium Channel Blockade

The primary mechanism of Nifedipine is the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells.[13] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.

LKB1-AMPK Signaling Pathway

Recent studies have shown that Nifedipine can inhibit vascular smooth muscle cell proliferation and the production of reactive oxygen species (ROS) by activating the LKB1-AMPK signaling pathway.[4] This suggests a role for Nifedipine in vascular protection beyond its calcium channel blocking activity.





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